1-Naphthylhydrazine hydrochloride
CAS No.: 2243-56-3
Cat. No.: VC21170056
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243-56-3 |
---|---|
Molecular Formula | C10H11ClN2 |
Molecular Weight | 194.66 g/mol |
IUPAC Name | naphthalen-1-ylhydrazine;hydrochloride |
Standard InChI | InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H |
Standard InChI Key | FYSSYOCJFZSKNW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2NN.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N[NH3+].[Cl-] |
Introduction
Chemical Identity and Structure
1-Naphthylhydrazine hydrochloride is an organic compound characterized by a naphthalene ring with a hydrazine group attached at the 1-position, presenting as a hydrochloride salt. The compound has a well-established chemical identity with specific identifiers:
Property | Value |
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Chemical Name | 1-Naphthylhydrazine hydrochloride |
CAS Registry Number | 2243-56-3 |
Molecular Formula | C10H11ClN2 |
Molecular Weight | 194.66 g/mol |
Common Synonyms | 1-NapthylhydrazineHCl, Alpha-NapthylHydrazineHcl, 1-naphthylhydrazinium(1+) chloride |
The structure consists of a naphthalene core with a hydrazine group (-NH-NH2) attached to the 1-position, forming a salt with hydrochloric acid. This configuration contributes to its chemical reactivity, particularly in coordination chemistry and organic synthesis .
Physical and Chemical Properties
1-Naphthylhydrazine hydrochloride exists as a solid at room temperature, with characteristic physical properties that influence its handling, storage, and applications:
Property | Description |
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Physical State | Powder to crystal |
Color | White to Light gray to Light orange |
Melting Point | 119 °C |
Solubility | Soluble in polar solvents including water |
Stability | Requires storage under inert gas |
Storage Conditions | Under nitrogen or argon at 2-8°C |
The compound demonstrates chemical properties typical of aromatic hydrazines, including nucleophilicity and reducing capabilities. Its reactivity is influenced by both the hydrazine functional group and the naphthalene ring system. The hydrazine component can participate in condensation reactions with carbonyls, while the aromatic system can engage in various substitution reactions .
Synthesis Methods
Classical Synthesis Approach
The synthesis of 1-Naphthylhydrazine hydrochloride typically follows a diazotization-reduction pathway. While the available literature specifically details the synthesis of the 2-isomer, the approach for the 1-isomer would follow similar principles:
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Diazotization of the corresponding naphthylamine with sodium nitrite in acidic conditions
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Reduction of the resulting diazonium salt using a suitable reducing agent such as tin(II) chloride
A representative synthesis procedure based on the 2-isomer methodology would include:
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Reaction of 1-naphthylamine with hydrochloric acid and sodium nitrite at 0°C
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Treatment of the resulting solution with tin(II) chloride
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Isolation and purification of the product by filtration and washing
This approach typically yields approximately 60-65% of the desired product, which can be characterized by appropriate analytical techniques including NMR spectroscopy and mass spectrometry .
Purification and Characterization
After synthesis, the compound requires appropriate purification steps:
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Sequential washing with cold water
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Washing with diethyl ether at low temperature
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Additional washing with ether/hexane mixtures
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Final washing with pure hexane
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Drying under appropriate conditions
The purified product can be characterized using TLC, showing an Rf value of approximately 0.7 in 40% ethyl acetate/hexane system. Spectroscopic confirmation can be achieved through 1H NMR spectroscopy, showing characteristic aromatic signals between δ 7.19-7.81 ppm .
Analytical Characterization
Spectroscopic Analysis
The structure and purity of 1-Naphthylhydrazine hydrochloride can be confirmed through multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR shows characteristic aromatic signals for the naphthalene ring system
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13C NMR provides confirmation of the carbon framework
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The hydrazine protons show distinctive chemical shifts dependent on hydrogen bonding
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Infrared (IR) Spectroscopy:
X-ray Crystallography
X-ray crystallographic analysis of 1-Naphthylhydrazine hydrochloride and its complexes provides valuable information about:
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Molecular geometry and bond parameters
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Hydrogen bonding networks in the crystal structure
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Coordination modes when complexed with metal centers
Research has shown that hydrogen bonding plays a significant role in stabilizing the bridging mode of 1-naphthylhydrazine in certain metal complexes, particularly with ruthenium .
Chemical Reactivity and Coordination Chemistry
Coordination Behavior
1-Naphthylhydrazine hydrochloride demonstrates flexible coordination behavior, particularly in metal complexes:
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It can function as a monodentate ligand through the terminal nitrogen atom
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The compound can serve as a bridging ligand between multiple metal centers
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Coordination modes depend significantly on reaction conditions, including:
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Equivalents of reactants used
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Solvent system
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Reaction temperature and time
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The presence of the naphthalene ring system provides additional π-interaction possibilities in coordination complexes .
Hydrogen Bonding and Crystal Structure
Hydrogen bonding networks are significant in the crystal structure of 1-Naphthylhydrazine hydrochloride and its complexes:
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The hydrazine group participates in hydrogen bonding through N-H···Cl interactions
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These hydrogen bonds stabilize particular coordination modes in metal complexes
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The hydrogen bonding network influences physical properties including melting point and solubility
Infrared spectroscopic evidence strongly suggests the presence of these hydrogen bonding networks in the crystal structure, which can be verified through X-ray crystallography .
Biological Activity and Applications
Antioxidant Properties
Research indicates that 1-Naphthylhydrazine hydrochloride and related compounds demonstrate significant radical scavenging activity:
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Active against DPPH- (2,2-diphenyl-1-picrylhydrazyl) radicals
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Effective against hydroxyl (HO- ) radicals
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Potential applications in antioxidant research and development
Anticancer Activity
The compound has shown promising activity against certain cancer cell lines:
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Activity against prostate cancer (PC-3) cells
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Effectiveness against colon cancer (HT-29) cells
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Potential mechanism possibly related to its radical scavenging properties
These findings suggest potential applications in medicinal chemistry and anticancer drug development research .
Synthetic Applications
As a functionalized hydrazine derivative, the compound serves as:
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An intermediate in heterocyclic synthesis
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A building block for pharmaceutical scaffolds
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A reagent for derivatization of carbonyl compounds
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